N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the ethylphenyl and nitrobenzamide groups, and the incorporation of the methylpiperidinyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzotriazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
- N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
Uniqueness
Compared to similar compounds, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide exhibits unique properties due to the presence of the methylpiperidinyl group, which may enhance its biological activity and stability
Properties
Molecular Formula |
C27H28N6O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C27H28N6O3/c1-3-19-4-8-22(9-5-19)32-29-23-10-7-21(17-24(23)30-32)28-27(34)20-6-11-25(26(16-20)33(35)36)31-14-12-18(2)13-15-31/h4-11,16-18H,3,12-15H2,1-2H3,(H,28,34) |
InChI Key |
KNFAQZLDRFMBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)N5CCC(CC5)C)[N+](=O)[O-] |
Origin of Product |
United States |
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